Amenamevir
Overview
Description
Amenamevir, also known by its trade name Amenalief, is an antiviral drug primarily used for the treatment of shingles (herpes zoster). It acts as an inhibitor of the zoster virus’s helicase-primase complex, which is essential for viral DNA replication . This compound was approved in Japan for the treatment of shingles in 2017 .
Mechanism of Action
Target of Action
Amenamevir, also known as ASP2151, is an antiviral drug that primarily targets the helicase-primase complex of the herpes simplex virus (HSV) and varicella-zoster virus (VZV) . This complex is an essential enzyme for DNA replication of the herpesvirus .
Mode of Action
This compound acts as an inhibitor of the helicase-primase complex . It inhibits the replication fork progression that separates double DNA strands into two single strands during DNA synthesis . This unique mechanism of action disrupts the replication of the viral DNA, thereby inhibiting the proliferation of the virus .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the DNA replication pathway of the herpesvirus . By inhibiting the helicase-primase complex, this compound suppresses the progression of the replication fork, a critical step in DNA synthesis . This results in the inhibition of viral DNA replication and subsequent viral proliferation .
Pharmacokinetics
This compound demonstrates less than dose-proportional pharmacokinetic characteristics . Following oral administration, it is primarily absorbed from the small intestine . The pharmacokinetics of this compound are affected by food, with the area under the plasma drug concentration versus time curve from time zero to infinity (AUC inf) almost doubling when this compound is administered with food . The main elimination pathway in mice is oxidative metabolism at a methyl group and a 1,2,3-trisubstituted benzene ring followed by biliary and fecal excretion .
Result of Action
The inhibition of the helicase-primase complex by this compound leads to the suppression of herpesvirus DNA replication . This results in the inhibition of viral proliferation, thereby exerting its antiviral effect . Clinical trials have demonstrated the efficacy of this compound in the treatment of herpes zoster .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of food can significantly increase the bioavailability of the drug . Furthermore, the age of the patient may also influence the pharmacokinetics of this compound . .
Biochemical Analysis
Biochemical Properties
Amenamevir interacts with the helicase-primase complex of the herpes simplex virus (HSV) and varicella-zoster virus (VZV), inhibiting the replication fork progression that separates double DNA strands into two single strands during DNA synthesis . This unique mechanism of action differentiates this compound from other antiviral drugs .
Cellular Effects
This compound has demonstrated potent antiviral activity against HSV and VZV. Its antiviral activity is not influenced by the viral replication cycle, unlike acyclovir . It has shown clinical efficacy in patients with herpes zoster, with over 1,240,000 patients successfully treated in Japan .
Molecular Mechanism
This compound acts as an inhibitor of the zoster virus’s helicase–primase complex . This complex is essential for the replication of viral genomic DNA. By inhibiting this complex, this compound suppresses the progression of the replication fork, which separates double DNA strands into two single strands during DNA synthesis .
Temporal Effects in Laboratory Settings
In a phase 3 study, adult immunocompetent patients with recurrent genital herpes were randomly assigned to administer this compound 1200 mg or placebo as a patient-initiated therapy within 6 hours after onset of prodromal symptoms . The median time to all lesion healing was 4.0 days for this compound versus 5.1 days for placebo .
Dosage Effects in Animal Models
In a mouse model of herpes simplex virus type-1 infection, the 50% effective oral doses of this compound and valaciclovir were 1.9 mg/kg and 27 mg/kg twice daily, respectively .
Metabolic Pathways
The main elimination pathway in mice is oxidative metabolism at a methyl group and a 1,2,3-trisubstituted benzene ring followed by biliary and fecal excretion . Following oral administration of 14 C-amenamevir to mice, 100.63% of the dose (10.06% in urine and 90.46% in feces) was excreted by 96 h post-dose .
Transport and Distribution
After oral administration, this compound is mainly absorbed in the small intestine . The drug-derived radioactivity was rapidly distributed in organs and tissues after oral administration . The high distribution of radioactivity into the liver and kidneys favors biliary and renal excretion .
Preparation Methods
Amenamevir can be synthesized using a four-component Ugi reaction, which is a multicomponent reaction that allows for the rapid construction of complex molecules. The Ugi reaction involves the combination of a carboxylic acid, an amine, a carbonyl compound, and an isocyanide . This method is considered more sustainable, shorter, and higher yielding compared to other reported syntheses . The reaction conditions typically involve mild temperatures and can be performed in a one-pot synthesis, making it convenient for industrial production .
Chemical Reactions Analysis
Amenamevir undergoes various chemical reactions, including:
Oxidation: this compound contains a thiopyran ring that can be oxidized to form sulfoxides and sulfones.
Substitution: The aromatic rings in this compound can undergo electrophilic aromatic substitution reactions.
Hydrolysis: The amide bonds in this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, electrophiles like halogens for substitution, and acids or bases for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Amenamevir has several scientific research applications, particularly in the fields of medicine and virology:
Antiviral Research: This compound is used to study the inhibition of viral DNA replication, particularly in herpes simplex virus (HSV) and varicella-zoster virus (VZV) infections.
Drug Development: This compound serves as a model compound for developing new helicase-primase inhibitors with improved efficacy and safety profiles.
Clinical Trials: This compound has been evaluated in clinical trials for its efficacy in treating genital herpes and other viral infections.
Comparison with Similar Compounds
Amenamevir is unique among antiviral drugs due to its specific inhibition of the helicase-primase complex. Similar compounds include:
Pritelivir: Another helicase-primase inhibitor with activity against HSV but not VZV.
Acyclovir: A nucleoside analog that inhibits viral DNA polymerase but has a different mechanism of action compared to this compound.
Valacyclovir: A prodrug of acyclovir with improved bioavailability.
This compound’s uniqueness lies in its ability to inhibit both HSV and VZV, whereas other helicase-primase inhibitors like pritelivir are primarily active against HSV .
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-N-[2-[4-(1,2,4-oxadiazol-3-yl)anilino]-2-oxoethyl]-1,1-dioxothiane-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O5S/c1-16-4-3-5-17(2)22(16)28(24(30)19-10-12-34(31,32)13-11-19)14-21(29)26-20-8-6-18(7-9-20)23-25-15-33-27-23/h3-9,15,19H,10-14H2,1-2H3,(H,26,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNHNIVNAFBSLLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(CC(=O)NC2=CC=C(C=C2)C3=NOC=N3)C(=O)C4CCS(=O)(=O)CC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101027753 | |
Record name | Amenamevir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101027753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
841301-32-4 | |
Record name | Amenamevir | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=841301-32-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Amenamevir [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0841301324 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Amenamevir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11701 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Amenamevir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101027753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AMENAMEVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94X46KW4AE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Amenamevir?
A1: this compound is a helicase-primase inhibitor, targeting the enzymatic activity of the helicase-primase complex essential for viral DNA replication in herpesviruses like HSV-1, HSV-2, and VZV. [, , , , , ] Unlike nucleoside analogs that require phosphorylation by viral thymidine kinase, this compound directly inhibits the helicase-primase complex. [, , , ] This direct inhibition prevents viral DNA replication, effectively targeting both acyclovir-susceptible and acyclovir-resistant strains. [, , , ]
Q2: How does this compound's mechanism differ from that of acyclovir?
A2: Acyclovir requires phosphorylation by viral thymidine kinase to become active, while this compound directly inhibits the helicase-primase complex without needing prior phosphorylation. [, , , , ] This difference is significant because it allows this compound to remain effective against acyclovir-resistant strains where the viral thymidine kinase is often mutated. [, , ] Additionally, this compound's antiviral activity is not dependent on the viral replication cycle, unlike acyclovir. []
Q3: What are the downstream effects of this compound's inhibition of the helicase-primase complex?
A3: By inhibiting the helicase-primase complex, this compound directly prevents viral DNA replication, effectively halting the progression of the viral infection. [, , , ] This inhibition leads to a reduction in viral load, ultimately contributing to the resolution of herpesvirus infections. []
Q4: What is the molecular formula and weight of this compound?
A4: While the provided research papers delve into the pharmacological properties and clinical applications of this compound, they do not explicitly state its molecular formula or weight. For precise structural data, it is recommended to refer to chemical databases like PubChem or ChemSpider.
Q5: Has research been conducted on this compound's compatibility and stability in different material formulations?
A5: Yes, research has explored this compound's formulation in gummi formulations using solid dispersions with polyvinyl alcohol (PVA) as carriers. [] The study investigated various PVAs with different degrees of hydrolysis and found PVA 80 to be the most suitable carrier for gummi formulations due to its superior dissolution, stability, and in vivo absorption in dogs. []
Q6: What is known about the absorption, metabolism, and excretion of this compound?
A6: this compound demonstrates rapid absorption following oral administration, reaching peak drug concentration in plasma within 1.0 to 1.5 hours. [] The drug primarily undergoes hepatic metabolism, mainly by CYP3A4, and is subsequently excreted primarily in feces (74.6% of the administered dose), followed by urine (20.6%). [, ]
Q7: Are there any known drug interactions with this compound?
A7: Yes, this compound is both a substrate and an inducer of CYP3A4 and can participate in drug interactions. [] Co-administration with drugs metabolized by CYP3A4, such as quetiapine, may lead to decreased blood levels of those drugs, potentially affecting their efficacy. [] this compound also induces CYP2B6 and inhibits CYP2C8, potentially impacting the metabolism of co-administered drugs that are substrates of these enzymes. [, ]
Q8: Has the efficacy of this compound been evaluated in preclinical models?
A9: Yes, this compound has been extensively studied in various preclinical models. For instance, in a murine model of HSV-1 infection, this compound effectively suppressed intradermal HSV-1 growth in a dose-dependent manner. [] Additionally, continuous infusion of this compound significantly reduced intradermal HSV-1 titers, demonstrating its efficacy in vivo. []
Q9: What about clinical trials? Has this compound proven effective in treating herpes zoster in humans?
A10: Yes, this compound's efficacy and safety have been confirmed in clinical trials involving patients with herpes zoster. [, , ] A phase 3 study demonstrated that this compound 400 mg once daily was non-inferior to valacyclovir 1000 mg three times daily in achieving cessation of new lesion formation by day 4 of treatment. []
Q10: Is there a risk of developing resistance to this compound?
A11: While this compound is effective against acyclovir-resistant strains, the emergence of resistance to this compound itself has been observed in vitro. [] Studies have identified specific mutations in the UL5 helicase and UL52 primase genes of HSV-1 and HSV-2 that confer resistance to this compound. []
Q11: What is the significance of the K356N mutation in UL5 helicase in relation to this compound resistance?
A12: The K356N mutation in UL5 helicase is significant because it is the most frequently observed mutation in this compound-resistant HSV-1 strains. [] Viruses carrying this mutation exhibit a 10-fold higher resistance to this compound compared to other mutants. [] Interestingly, this mutation does not appear to affect viral growth in vitro or virulence in vivo, suggesting that this compound-resistant strains with this mutation may still pose a clinical challenge. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.